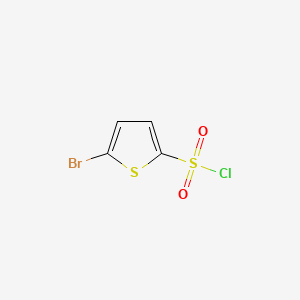
2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane
Descripción general
Descripción
The compound of interest, 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane (BMHFP), is a fluorinated organic molecule that contains bromine and fluorine atoms attached to a propane backbone. This compound is related to various other fluorinated compounds that have been studied for their unique chemical properties and potential applications in synthesis and industry.
Synthesis Analysis
BMHFP and related compounds have been synthesized through various methods. For instance, ethyl 3,3,3-trifluoropropionate was synthesized from 2-bromo-3,3,3-trifluoropropene, which is a similar compound to BMHFP, using a reaction with bromine and subsequent treatment with potassium ethoxide . Another related compound, 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene, was synthesized from hexafluoroacetone, showcasing the versatility of fluorinated precursors in chemical synthesis .
Molecular Structure Analysis
The molecular structure and conformational compositions of related compounds, such as 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane (BFP), have been studied using gas-phase electron diffraction and ab initio calculations. These studies revealed that BFP forms a mixture of two conformers, with the anti form being more stable than the gauche+ form . This information is relevant to BMHFP as it may exhibit similar conformational behavior due to the presence of halogen atoms and the influence of fluorine substituents on the molecular geometry.
Chemical Reactions Analysis
BMHFP and its analogs participate in various chemical reactions. For example, the photodissociation dynamics of BMHFP were studied, showing that Br formation is a primary process occurring on a repulsive surface involving the C-Br bond . Additionally, the photocatalytic reaction of N-aryl amino acids with 2-bromo-3,3,3-trifluoropropene, a compound similar to BMHFP, led to the synthesis of 4-(difluoromethylidene)-tetrahydroquinolines . These studies demonstrate the reactivity of bromine and fluorine atoms in these molecules, which can be leveraged for the synthesis of complex organic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of BMHFP and related compounds are influenced by the presence of bromine and fluorine atoms. The photodissociation study of BMHFP provided insights into the translational energy distributions and recoil anisotropy parameters of the resulting Br fragments, indicating the anisotropic nature of the dissociation process . The electron diffraction study of BFP, a structurally similar compound, provided data on the conformational preferences and stability of different forms, which are important for understanding the physical properties of these molecules .
Aplicaciones Científicas De Investigación
Hydrogen-Bonding Interactions
2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane, a close relative of the target compound, has been explored for its hydrogen-bonding interactions in the gas phase. The research provides insights into the thermodynamic stabilities and structural features of the species formed from these interactions, which could be relevant for understanding the behavior of 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane in similar conditions (Guerrero et al., 2009).
Coordination Chemistry
Studies have investigated the reactions of 1,3-bis(bromomethyl)-2-fluorobenzene with various compounds, leading to the creation of fluorocryptands. These cryptands' interactions with Group I and II metal ions, notably involving shifts in the NMR resonances, can be informative for understanding how this compound might react in similar chemical environments (Plenio et al., 1997).
Radical Cation Solutions
The interaction of reactive aromatic compounds with halogens in 1,1,1,3,3,3-hexafluoropropan-2-ol forms persistent radical cation solutions. This property could be relevant when considering the use of this compound in similar contexts, potentially in the formation of radical cations (Eberson et al., 1996).
Polymer Synthesis
The synthesis of polymers like the highly fluorinated monomer 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, which involves hexafluoropropane derivatives, indicates potential applications of this compound in creating novel polymers with unique properties like low dielectric constants and high thermal stability (Fitch et al., 2003).
Photodissociation Dynamics
Research on the photodissociation dynamics of related compounds, such as 3-bromo-1,1,1-trifluoro-2-propanol and 2-(bromomethyl) hexafluoro-2-propanol, helps in understanding the behavior of this compound under similar conditions. This includes insights into bond dissociation and the formation of radicals upon exposure to specific wavelengths of light (Indulkar et al., 2011).
Propiedades
IUPAC Name |
2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF6/c5-1-2(3(6,7)8)4(9,10)11/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNGWIBVQDAJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382009 | |
| Record name | 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
382-14-9 | |
| Record name | 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















